molecular formula C17H20N4O2S B279355 3-Cyclohexyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Cyclohexyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279355
M. Wt: 344.4 g/mol
InChI Key: SOAMAFFJWJQJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the area of cancer treatment. In

Scientific Research Applications

3-Cyclohexyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. It has also been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Cyclohexyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, leading to the death of cancer cells. It has also been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cyclohexyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as an anticancer and antimicrobial agent. Its ability to inhibit the growth of cancer cells and certain microorganisms makes it a valuable tool in scientific research. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-Cyclohexyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anticancer and antimicrobial agent. Studies could focus on optimizing its synthesis method and testing its effectiveness in vivo. Another direction is to explore its potential as a drug delivery system, as it has been shown to possess good solubility and stability. Additionally, further studies could investigate its potential side effects and toxicity in vivo.

Synthesis Methods

The synthesis of 3-Cyclohexyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the most common methods involves the reaction of 2,3-dimethoxybenzaldehyde, cyclohexylamine, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. Other synthesis methods involve the use of different starting materials and reaction conditions.

properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

3-cyclohexyl-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H20N4O2S/c1-22-13-10-6-9-12(14(13)23-2)16-20-21-15(18-19-17(21)24-16)11-7-4-3-5-8-11/h6,9-11H,3-5,7-8H2,1-2H3

InChI Key

SOAMAFFJWJQJHG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)C4CCCCC4

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)C4CCCCC4

Origin of Product

United States

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